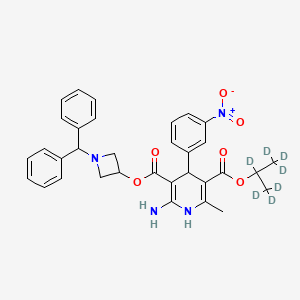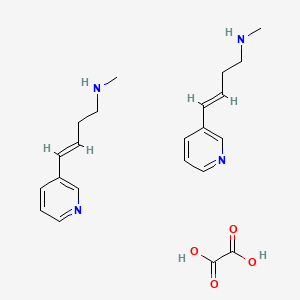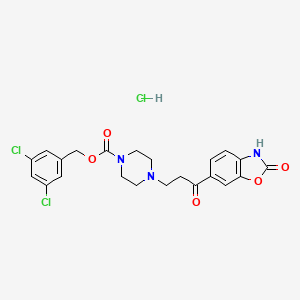
CWP232291
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CWP232291 is a small molecule and prodrug of CWP232204 targeting Src associated in mitosis, of 68 kDa (Sam68 or KHDRBS1), with potential antineoplastic activity. This compound is converted in serum into its active form CWP232204 which binds to Sam68, thereby resulting in the induction of apoptosis in selective cancer cells. Due to the multimodular structure of Sam68, the apoptosis mediated by CWP232204-Sam68 interaction can be attributed to 1) activation of transcription factor NF-kB induced by tumor necrosis factor alpha signaling, 2) alternative splicing of BCL-2 apoptosis gene, driving the balance towards pro-apoptotic as opposed to anti-apoptotic isoforms, 3) down-regulation of the anti-apoptotic protein survivin via Want signaling.
Applications De Recherche Scientifique
Hematologic Malignancies
CWP232291 has shown promising results in hematologic malignancies. Kim et al. (2011) demonstrated its potent cytotoxic effects on primary tumor cells from patients with acute myeloid leukemia (AML) and B-cell neoplasms, including B-cell non-Hodgkin lymphoma (B-NHL) and multiple myeloma (MM) (Kim et al., 2011). Additionally, a Phase 1 study by Lee et al. (2020) on relapsed or refractory AML and myelodysplastic syndrome showed the potential of this compound as a therapeutic agent (Lee et al., 2020).
Gastrointestinal Cancers
This compound was evaluated for its preclinical efficacy in gastrointestinal cancers using xenograft and genetically-engineered mouse models. Park et al. (2017) found that this compound exhibited significant activity in human gastric cancer xenografts, particularly in cell lines with mutations in the β-catenin signaling pathway (Park et al., 2017).
Prostate Cancer
In the context of castration-resistant prostate cancer (CRPC), this compound was found to induce endoplasmic reticulum stress, leading to apoptotic cell death. Pak et al. (2019) observed its potent antitumor activity in vitro, ex vivo, and in vivo, suggesting a novel strategy against CRPC (Pak et al., 2019).
Ovarian Cancer
Wang et al. (2022) demonstrated the anti-tumor effect of this compound in ovarian cancer. Their study showed that this compound could significantly attenuate ovarian cancer growth through the inhibition of β-catenin, including in cisplatin-resistant cell lines and patient-derived organoids (Wang et al., 2022).
Multiple Myeloma
A 2010 study by Cha et al. highlighted this compound's potent growth inhibitory activity in multiple myeloma (MM) cell lines. They demonstrated that this compound could induce apoptosis and significantly decrease plasma M protein levels in MM tumor-bearing mice (Cha et al., 2010).
Propriétés
Formule moléculaire |
C27H33F3N4O3 |
|---|---|
Apparence |
Solid powder |
Synonymes |
CWP-232291; CWP232291; CWP 232291.; NONE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



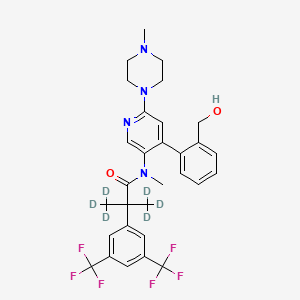
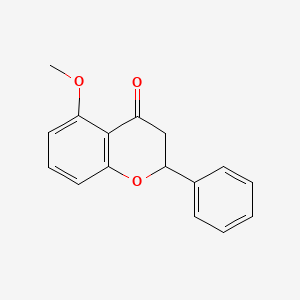
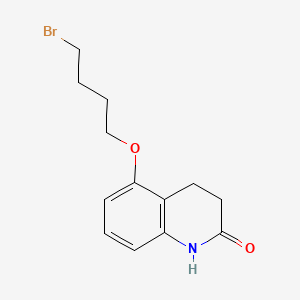

![1-(4-Hydroxycyclohexyl)-2-[[5-(2-trifluoromethoxyphenyl)-1H-indazol-3-yl]amino]-1H-benzimidazole-5-carboxylic acid (3-methylbutyl)amide](/img/structure/B1149994.png)
